molecular formula C25H27NO7S B6360112 D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate CAS No. 4079-62-3

D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate

Cat. No.: B6360112
CAS No.: 4079-62-3
M. Wt: 485.6 g/mol
InChI Key: HLMUYZYLPUHSNV-UHFFFAOYSA-N
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Description

D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate: is a chemical compound derived from aspartic acid, an amino acid. This compound is often used in organic synthesis and peptide chemistry due to its unique properties and reactivity. It is a derivative of aspartic acid where the carboxyl groups are esterified with benzyl alcohol, and it is further modified with a p-toluenesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate typically involves the esterification of aspartic acid with benzyl alcohol in the presence of p-toluenesulfonic acid. The reaction is carried out in a solvent such as cyclohexane, which acts as a water azeotroping agent to facilitate the reaction . The mixture is heated under reflux conditions for several hours, and the product is obtained after cooling and adding ethyl acetate .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of cyclohexane as a solvent is preferred due to its efficiency in azeotropic distillation, which helps in removing water formed during the reaction and drives the reaction to completion .

Chemical Reactions Analysis

Types of Reactions: D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in acidic or basic conditions using water or aqueous solutions.

    Hydrogenolysis: Requires a hydrogen source and a catalyst such as palladium on carbon (Pd/C).

    Substitution Reactions: Involve nucleophiles such as amines or alcohols under mild to moderate conditions.

Major Products:

    Hydrolysis: Aspartic acid and benzyl alcohol.

    Hydrogenolysis: Aspartic acid.

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate is used as an intermediate in the synthesis of peptides and other complex organic molecules. It serves as a protecting group for the carboxyl groups of aspartic acid during peptide synthesis .

Biology and Medicine: In biological research, this compound is used to study the role of aspartic acid in various biochemical pathways. It is also employed in the synthesis of peptide-based drugs and inhibitors .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials that require the incorporation of aspartic acid derivatives .

Mechanism of Action

The mechanism of action of D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate involves its ability to act as a protecting group for the carboxyl groups of aspartic acid. This protection is crucial during peptide synthesis, as it prevents unwanted side reactions and ensures the correct formation of peptide bonds. The p-toluenesulfonate group enhances the solubility and reactivity of the compound, making it easier to handle in various chemical reactions .

Comparison with Similar Compounds

Uniqueness: D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate is unique due to its combination of esterified carboxyl groups and the presence of a p-toluenesulfonate group. This combination provides enhanced reactivity and solubility, making it a valuable intermediate in organic synthesis and peptide chemistry .

Properties

IUPAC Name

dibenzyl 2-aminobutanedioate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4.C7H8O3S/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,19H2;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMUYZYLPUHSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20951484
Record name 4-Methylbenzene-1-sulfonic acid--dibenzyl aspartate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20951484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2886-33-1, 4079-62-3
Record name 1,2-Bis(benzyloxycarbonyl)ethylammonium toluene-p-sulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002886331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylbenzene-1-sulfonic acid--dibenzyl aspartate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20951484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-bis(benzyloxycarbonyl)ethylammonium toluene-p-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4079-62-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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